2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate

Catalog No.
S12025808
CAS No.
M.F
C17H16FN5O2S2
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triaz...

Product Name

2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate

IUPAC Name

2-[[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methylsulfanyl]ethyl thiophene-2-carboxylate

Molecular Formula

C17H16FN5O2S2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C17H16FN5O2S2/c18-11-3-5-12(6-4-11)20-17-22-14(21-16(19)23-17)10-26-9-7-25-15(24)13-2-1-8-27-13/h1-6,8H,7,9-10H2,(H3,19,20,21,22,23)

InChI Key

UPPAKUVOXQBVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)OCCSCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N

The compound 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate is a complex organic molecule featuring a thiophene ring and a triazine moiety. Its structure incorporates various functional groups, including an amino group and a carboxylate, which contribute to its chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its pharmacological potential by influencing lipophilicity and receptor interactions.

Typical for compounds containing thiophene and triazine functionalities. Notable reactions include:

  • Nucleophilic substitutions: The thiophene ring can undergo nucleophilic attack at the carbon atoms adjacent to the sulfur atom.
  • Electrophilic aromatic substitution: The aromatic systems can react with electrophiles, allowing for the introduction of various substituents.
  • Reduction reactions: The amino groups can be reduced to form amines or other derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Research indicates that compounds similar to 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate exhibit significant biological activities, particularly in the fields of oncology and anti-inflammatory treatments. The triazine moiety is known for its ability to inhibit specific enzymes involved in cancer progression. Additionally, the fluorophenyl group may enhance binding affinity to biological targets due to its electron-withdrawing properties, which can stabilize interactions with proteins and receptors.

The synthesis of this compound involves several key steps:

  • Preparation of the triazine core: This can be achieved through condensation reactions involving appropriate precursors such as aminoguanidine derivatives and halogenated phenyl compounds.
  • Formation of the thiophene ring: This may involve cyclization reactions using thioketones or thioesters.
  • Final coupling: The final step typically involves coupling the synthesized triazine derivative with the thiophene carboxylate through nucleophilic substitution or coupling reactions.

These methods allow for the controlled synthesis of the compound while providing opportunities for further modifications.

The primary applications of 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate lie in medicinal chemistry and drug development. Its potential as an anticancer agent makes it a candidate for further pharmacological studies. Additionally, due to its structural features, it may serve as a lead compound for developing new therapeutic agents targeting various diseases, including autoimmune disorders and metabolic syndromes.

Interaction studies focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular docking simulations: These can predict how well the compound binds to specific protein targets.
  • In vitro assays: These studies assess the biological activity and efficacy of the compound against cell lines or enzyme systems.

These studies are crucial for elucidating the mechanism of action and optimizing the compound's pharmacological profile.

Several compounds share structural similarities with 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate, including:

  • Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
    • Structure: Contains an ethyl ester instead of a carboxylate.
    • Activity: Known for anti-inflammatory properties.
  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
    • Structure: Similar core with an ethoxy substituent.
    • Activity: Exhibits moderate antimicrobial activity.
  • 6-Amino-2-[1-(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin
    • Structure: Contains a pyrazolo ring instead of thiophene.
    • Activity: Demonstrated potential in neurological disorders.

Comparison Highlights

Compound NameStructural FeaturesBiological Activity
2-[({4-Amino...Thiophene + TriazineAnticancer
Ethyl 2-amino...Thiophene + Ethyl EsterAnti-inflammatory
Ethyl 2-amino...Thiophene + EthoxyAntimicrobial
6-Amino...Pyrazolo RingNeurological

The unique combination of functionalities in 2-[({4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)sulfanyl]ethyl thiophene-2-carboxylate sets it apart from these similar compounds, particularly in its potential anticancer applications driven by its specific structural motifs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

405.07294528 g/mol

Monoisotopic Mass

405.07294528 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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